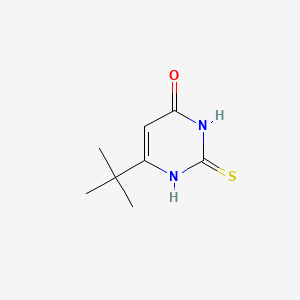![molecular formula C9H11F3O2 B2798120 2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1896752-94-5](/img/structure/B2798120.png)
2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
2-(Trifluoromethyl)bicyclo[221]heptane-2-carboxylic acid is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions are operationally simple and can be conducted at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, influencing biological pathways and processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Bicyclo[2.2.1]heptane-2-carboxylic acid
- 3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Comparison: Compared to similar compounds, 2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group. This group significantly alters the compound’s chemical properties, such as its reactivity and binding affinity. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in drug development and industrial processes.
Properties
IUPAC Name |
2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8(7(13)14)4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPCQKBCFSEPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
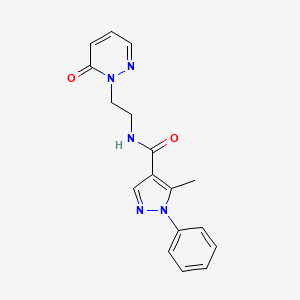
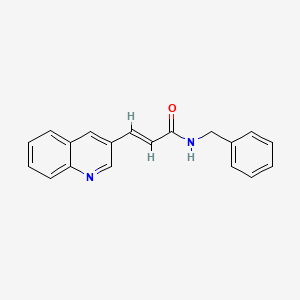
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2798041.png)
![Tert-butyl (1S,5R)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2798042.png)
![2-[(E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline](/img/structure/B2798043.png)
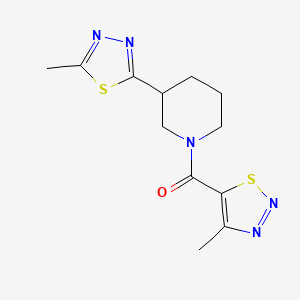
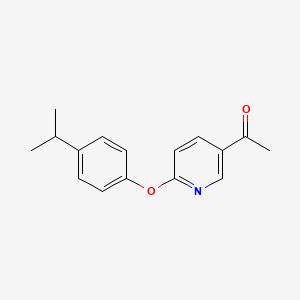
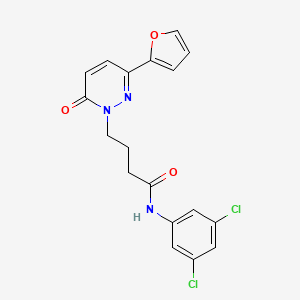
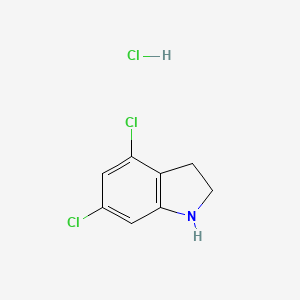
![6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methylbutyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2798049.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2798054.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2798055.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide](/img/structure/B2798056.png)
